Product packaging for hemoglobin Guangzhou(Cat. No.:CAS No. 115825-89-3)

hemoglobin Guangzhou

Cat. No.: B1168521
CAS No.: 115825-89-3
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Description

Hemoglobin Guangzhou is a hemoglobin variant offered for basic scientific research and For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. As a central subject in hematological studies, hemoglobin variants like this compound provide researchers with a model to investigate structure-function relationships in oxygen transport proteins . Research applications typically include the analysis of genetic mutations and their impact on protein stability, oxygen-binding affinity, and allosteric regulation . Such studies are fundamental to understanding the pathophysiological mechanisms of hemoglobinopathies, a group of inherited monogenic conditions . Investigations may involve in vitro assays to determine the variant's stability and propensity to cause haemolytic anaemia, a condition where unstable hemoglobin leads to the premature destruction of red blood cells . Furthermore, research may focus on the oxidative potential of the variant, as the release of hemoglobin and its constituent heme can induce significant oxidative stress and mitochondrial dysfunction in cells, aggravating cellular damage . This product enables researchers in the field of biochemistry and molecular biology to supplement data for epidemiological surveys and advance the detection systems for rare hemoglobin variants .

Properties

CAS No.

115825-89-3

Molecular Formula

C80H113ClN18O13

Synonyms

hemoglobin Guangzhou

Origin of Product

United States

Genetic Architecture and Molecular Origins of Hemoglobin Guangzhou

Genomic Locus of the Alpha-Globin Gene (HBA1) Associated with Hemoglobin Guangzhou

The genetic basis of this compound lies within the alpha-globin gene cluster, located on the short (p) arm of chromosome 16 at position 13.3. frontiersin.orgnih.gov This region, known as the alpha-globin locus, contains two functional alpha-globin genes, HBA1 and HBA2, which are highly homologous and arranged in tandem (5'-HBA2-HBA1-3'). nih.govmedlineplus.gov These genes encode the alpha-globin protein chain, a critical component of adult hemoglobin (HbA), which is a tetramer of two alpha chains and two beta chains. nih.gov The mutation responsible for this compound occurs in one of these alpha-globin genes, leading to the production of an altered alpha-globin chain. nih.govithanet.eu

Gene Locus Information for HBA1
Gene Name Hemoglobin Subunit Alpha 1 (HBA1)
Chromosome 16
Location 16p13.3
Gene Cluster Alpha-globin gene cluster

Specific Nucleotide Alteration Underlying the α64(E13)Asp→Gly Substitution

This compound is defined by a specific amino acid substitution in the alpha-globin chain. At position 64, an aspartic acid (Asp) residue is replaced by a glycine (B1666218) (Gly) residue. nih.govnih.gov This position is also referred to as E13, denoting the 13th residue of the E helix in the protein's secondary structure. ithanet.eunih.gov This single amino acid change is the direct result of a point mutation in the DNA sequence of the HBA1 or HBA2 gene. ithanet.eu

The identification of the this compound allele is achieved through molecular genetic techniques. nih.gov Initially, abnormal hemoglobin may be detected using protein analysis methods like high-performance liquid chromatography (HPLC) or capillary electrophoresis, which can separate different hemoglobin variants based on their charge and size. nih.govresearchgate.net

To confirm the specific mutation, DNA sequence analysis is essential. nih.govresearchgate.net The process typically involves:

Polymerase Chain Reaction (PCR): The alpha-globin genes (HBA1 and HBA2) are amplified from a patient's DNA sample.

Sanger Sequencing: The amplified DNA is then sequenced to determine the exact order of nucleotides. researchgate.net This direct sequencing method allows for the precise identification of the point mutation responsible for the amino acid substitution. amegroups.org

By comparing the patient's DNA sequence to the reference sequence for the alpha-globin gene, the specific nucleotide change that defines this compound can be pinpointed. researchgate.net

The substitution of aspartic acid with glycine at position 64 is caused by a missense mutation in the genetic code. ithanet.euditki.com A codon, a sequence of three DNA nucleotides, specifies a particular amino acid. In the case of this compound, the codon for aspartic acid is altered to one that codes for glycine. ithanet.eu

The specific mutation is a transversion at the first position of the 64th codon of the alpha-globin gene. The nucleotide Guanine (G) is replaced by Cytosine (C) in the coding strand, which corresponds to an Adenine (A) being replaced by a Guanine (G) in the template strand that is transcribed. This changes the codon from GAC to GGC. ithanet.eu

Codon and Amino Acid Alteration in this compound
Position α64 (E13)
Normal Amino Acid Aspartic Acid (Asp)
Normal Codon GAC
Mutated Amino Acid Glycine (Gly)
Mutated Codon GGC
Nucleotide Change c.194A>G (in HBA1 or HBA2)

Allelic Variations and Linkage with Other Genetic Markers

Allelic variation refers to the existence of different forms of the same gene. The this compound allele (HBA1:c.194A>G or HBA2:c.194A>G) is one of many known variants of the alpha-globin genes. ithanet.eu Some hemoglobin variants are known to be in linkage disequilibrium with other genetic markers, meaning they are inherited together more often than would be expected by chance. plos.org For example, Hb Q-Thailand is frequently associated with a specific alpha-thalassemia deletion (–α4.2). tandfonline.com However, current research has not extensively documented significant linkage between the this compound mutation and other specific genetic markers or thalassemia deletions. Studies on hemoglobinopathies often focus on identifying the primary mutation and its clinical phenotype rather than extensive linkage analysis unless a consistent association is observed. frontiersin.orgplos.org

Inheritance Patterns at the Molecular Genetic Level

This compound is inherited as an autosomal recessive trait. ithanet.euunite.it An individual has two copies of chromosome 16 and therefore four copies of the alpha-globin genes in total (two HBA1 and two HBA2). medlineplus.gov

Heterozygous State: A person who inherits one copy of the mutated allele (e.g., on the HBA1 gene) and three normal alpha-globin alleles is a heterozygous carrier. They produce both normal alpha-globin and the Guangzhou variant alpha-globin.

Homozygous State: It is theoretically possible for an individual to be homozygous for this compound, meaning all their alpha-globin genes carry the mutation. However, this would be extremely rare.

Compound Heterozygosity: An individual can also co-inherit the this compound mutation with another alpha-globin gene mutation, such as a deletion that causes alpha-thalassemia (e.g., --SEA). nih.gov The clinical presentation in such cases would depend on the interaction between the two different mutations.

The inheritance follows Mendelian principles, where a carrier parent has a 50% chance of passing the mutated allele to each child.

Structural Biology of Hemoglobin Guangzhou

Impact of α64(E13)Asp→Gly Substitution on Alpha-Globin Chain Tertiary Structure

The removal of the aspartic acid side chain eliminates potential salt bridge or hydrogen bonding interactions that help stabilize the local protein architecture. Aspartic acid at this position can interact with nearby residues, contributing to the precise positioning of the E and F helices. Its replacement with glycine (B1666218), which lacks a side chain beyond a hydrogen atom, introduces a point of increased flexibility. This newfound flexibility can lead to localized unfolding or altered dynamics of the E helix, potentially impacting the adjacent heme pocket and the interface with the beta-globin chain.

Key Structural Consequences of the α64(E13)Asp→Gly Substitution:

Structural AspectImpact of Asp→Gly Substitution
Local Polarity Decrease in local polarity due to the replacement of a charged residue with a nonpolar one.
Side Chain Interactions Loss of potential salt bridges and hydrogen bonds previously formed by the aspartic acid side chain.
Helical Stability Potential for decreased stability of the E helix, introducing a point of local flexibility.
Overall Fold Minor, localized perturbations to the tertiary structure of the alpha-globin chain.

Conformational Changes within the Hemoglobin Tetramer (α2β2) Induced by Hemoglobin Guangzhou

The structural perturbations within the individual alpha-globin chains propagate to the quaternary structure of the hemoglobin tetramer (α2β2), influencing the intricate network of interactions between the subunits.

Alterations in Inter-subunit Interfaces (α1β1 and α1β2)

The interfaces between the globin subunits are critical for the cooperative binding of oxygen. The α1β1 interface is a large, stable contact, while the α1β2 interface is smaller and undergoes significant conformational changes during the oxygenation-deoxygenation cycle.

The α64(E13) position is not directly located at the α1β2 "switching" interface, which is the primary site of movement during the T (tense) to R (relaxed) transition. However, the increased flexibility in the E helix can indirectly affect the positioning of adjacent helices that are involved in inter-subunit contacts. This could lead to subtle alterations in the hydrogen bonding network and van der Waals interactions at both the α1β1 and α1β2 interfaces. While major disruptions are unlikely given the location of the substitution, even minor changes can modulate the stability of the T and R states and, consequently, the oxygen-binding affinity of the hemoglobin molecule.

Modifications to the Heme Pocket Microenvironment

The heme pocket is a hydrophobic cleft within each globin subunit that houses the iron-containing heme group, the site of oxygen binding. The integrity of this pocket is paramount for proper hemoglobin function. The E helix, where the α64 substitution occurs, forms part of the wall of the heme pocket.

The replacement of aspartic acid with glycine can alter the microenvironment of the heme pocket in several ways:

Increased Solvent Accessibility: The smaller size of glycine compared to aspartic acid may create a small void, potentially allowing water molecules to more easily access the otherwise hydrophobic heme pocket. This can lead to increased heme oxidation (methemoglobin formation) and reduced stability.

Altered Heme-Globin Interactions: The precise orientation of the heme group is maintained by numerous non-covalent interactions with surrounding amino acid residues. The change in the local conformation of the E helix due to the Asp→Gly substitution could subtly shift the position of the heme, potentially affecting its electronic properties and oxygen-binding kinetics.

Molecular Dynamics Simulations and Computational Modeling of this compound Structure

Due to the challenges in crystallizing every hemoglobin variant, molecular dynamics (MD) simulations and computational modeling have become invaluable tools for predicting the structural consequences of amino acid substitutions.

For this compound, MD simulations could provide insights into:

Dynamic Flexibility: Quantifying the increase in local flexibility in the E helix region of the alpha-globin chain.

Solvent Accessibility: Modeling the potential for increased water penetration into the heme pocket and its effect on heme stability.

Inter-subunit Dynamics: Simulating the subtle changes in the movements and interactions at the α1β1 and α1β2 interfaces during the T-to-R transition.

Comparative Structural Analysis with Wild-Type Hemoglobin A and Other Alpha-Chain Variants

Comparing the predicted structure of this compound with the known crystal structure of wild-type Hemoglobin A (HbA) and other alpha-chain variants provides a framework for understanding its potential functional consequences.

Hemoglobin VariantAmino Acid SubstitutionLocationKnown/Predicted Structural Impact
Hemoglobin A (Wild-Type) None-Stable tetramer with well-defined subunit interfaces and a protected heme pocket.
This compound α64(E13)Asp→GlyE HelixIncreased local flexibility of the E helix, potential for altered heme pocket microenvironment.
Hemoglobin Hasharon α47(CE5)Asp→HisCE CornerCan lead to mild instability and is often associated with alpha-thalassemia.
Hemoglobin Stanleyville-II α78(EF7)Asn→LysEF CornerGenerally considered a stable variant with no significant clinical effects.

This comparative analysis reveals that mutations in the alpha-globin chain can have a wide range of structural and clinical effects. The impact of the this compound mutation, while localized, is significant enough to warrant consideration in the context of its potential to alter hemoglobin stability and function. The substitution of a charged residue for a nonpolar one in a helical region represents a non-conservative change that is likely to have measurable effects on the protein's biophysical properties.

Molecular Biophysics and Functional Characterization of Hemoglobin Guangzhou

Oxygen Binding Affinity and Cooperativity Modifications

The primary functional consequence of the mutation in Hemoglobin Guangzhou is an alteration in its ability to bind and release oxygen. This is quantitatively measured by its oxygen binding affinity (P50) and the cooperativity of this binding (Hill coefficient).

Quantitative Assessment of P50 Values and Hill Coefficients

Studies have shown that this compound exhibits a high oxygen affinity. nih.gov The P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key indicator of this affinity. acutecaretesting.orgmedmastery.com A lower P50 value signifies a higher affinity for oxygen, meaning the hemoglobin binds oxygen more readily but releases it less easily to the tissues. acutecaretesting.orgmedmastery.com Conversely, a higher P50 value indicates a lower oxygen affinity. medmastery.comjhas-bsh.com

The cooperative nature of oxygen binding to hemoglobin is described by the Hill coefficient (nH). wikipedia.org A Hill coefficient greater than 1 indicates positive cooperativity, where the binding of one oxygen molecule increases the affinity of the remaining heme groups for oxygen. vaia.comreddit.com For normal adult hemoglobin (HbA), the Hill coefficient is typically around 2.8, demonstrating significant positive cooperativity which is crucial for efficient oxygen transport. vaia.comreddit.com

While specific P50 and Hill coefficient values for this compound are not consistently reported across all literature, its classification as a high-affinity hemoglobin mutant suggests a P50 value lower than that of normal HbA (typically around 26.7 mmHg). nih.govacutecaretesting.org The affinity-enhancing effects of the α-64(E13)Asp → Gly substitution, which is analogous to the mutation in this compound-Hangzhou, have been noted in functional studies. nih.gov

Interactive Data Table: Comparison of Oxygen Binding Parameters

Hemoglobin TypeP50 Value (mmHg)Hill Coefficient (nH)Oxygen Affinity
Hemoglobin A (Normal)~26.7 acutecaretesting.org~2.8 vaia.comreddit.comNormal
This compoundLower than HbA (Implied) nih.govNot specifiedHigh nih.gov
Fetal Hemoglobin (HbF)~20 jhas-bsh.comNot specifiedHigh jhas-bsh.com
Hemoglobin E (HbE)~33 jhas-bsh.comNot specifiedDecreased jhas-bsh.com
Hemoglobin S (HbS)~40 jhas-bsh.comNot specifiedDecreased jhas-bsh.com

Steric and Electronic Effects on Oxygen Ligand Binding

The substitution of aspartic acid with glycine (B1666218) at the α-75 position has significant steric and electronic implications for oxygen binding. google.com Aspartic acid has a larger, negatively charged side chain, while glycine's side chain is a single hydrogen atom. nih.gov The removal of the bulkier and charged aspartic acid residue can alter the local protein conformation. This change likely reduces steric hindrance in the heme pocket, facilitating easier access and binding of oxygen.

Allosteric Regulation by Endogenous Effectors

The function of hemoglobin is finely tuned by allosteric effectors, which are molecules that bind to the protein at a site other than the oxygen-binding site and modulate its function. aklectures.com Key endogenous effectors include 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) and protons (H+), the latter's effect being known as the Bohr effect.

Influence on 2,3-Bisphosphoglycerate (2,3-BPG) Binding

2,3-BPG is a crucial allosteric effector that decreases hemoglobin's oxygen affinity by stabilizing the deoxygenated (T-state) conformation. aklectures.comwikipedia.orgyoutube.com It binds within the central cavity of the hemoglobin tetramer, forming salt bridges with positively charged amino acid residues in the beta-globin chains. wikipedia.org

The mutation in this compound is in the alpha chain and is located on the surface of the molecule. google.com While the primary binding site for 2,3-BPG is in the beta chains, conformational changes induced by the alpha-chain mutation could indirectly influence the binding of 2,3-BPG. However, specific studies detailing the direct impact of the this compound mutation on 2,3-BPG binding affinity are not widely available. Generally, for high-affinity hemoglobins, the equilibrium is shifted towards the oxygenated (R-state), which has a lower affinity for 2,3-BPG. wikipedia.org

Modulation of the Bohr Effect

The Bohr effect describes the inverse relationship between hemoglobin's oxygen affinity and the concentration of protons (acidity) and carbon dioxide. askfilo.comderangedphysiology.combyjus.com At lower pH (higher acidity), hemoglobin's affinity for oxygen decreases, promoting oxygen release in metabolically active tissues where CO2 and lactic acid are produced. taylorandfrancis.com This effect is mediated by the protonation of specific amino acid residues, which stabilizes the T-state. derangedphysiology.com

Information regarding the specific modulation of the Bohr effect in this compound is limited in the available literature. However, structural changes resulting from the α-75 Asp→Gly substitution could potentially alter the pKa values of nearby ionizable groups involved in the Bohr effect, thereby modifying its magnitude. For instance, Hemoglobin Q-Thailand, which has a substitution at a nearby position (α-74), exhibits a normal Bohr effect. taylorandfrancis.com This suggests that not all mutations in this region necessarily disrupt this regulatory mechanism.

Spectroscopic Characterization of this compound

Spectroscopic techniques are vital for characterizing the structural and electronic properties of hemoglobin variants. Techniques such as circular dichroism (CD), fluorescence spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy can provide insights into the secondary and tertiary structure of the protein and the environment of the heme group. capes.gov.br

While general spectroscopic methods for hemoglobin analysis are well-established, specific spectroscopic data for this compound is not extensively detailed in the provided search results. However, it is known that this compound-Hangzhou is an alpha-chain variant. ithanet.eu The identification of such variants often involves techniques like capillary electrophoresis and gene sequencing to confirm the specific mutation. researchgate.nettandfonline.com Mass spectrometry is another powerful tool for the detailed characterization of hemoglobin variants by providing precise mass measurements of the intact protein and its subunits. thermofisher.com

UV-Visible Spectroscopy for Heme State Analysis

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions of the heme group in hemoglobin. The characteristic Soret band (around 415 nm) and the Q-bands (between 500 and 600 nm) are sensitive to the oxidation and ligation state of the heme iron, providing critical information about the heme environment. researchgate.netbiointerfaceresearch.com

Research involving spectroscopic analysis of hemoglobin variants has been conducted to identify differences from normal hemoglobin (HbA). However, in a study that analyzed samples containing a Hemoglobin S/Hemoglobin G-Philadelphia variant, unambiguous differences in the UV-Vis spectra compared to normal hemoglobin could not be demonstrated. researchgate.netresearchgate.net This suggests that the α68 Asn→Lys substitution in this compound does not significantly alter the electronic environment of the heme group in a way that is detectable by standard UV-Vis spectroscopy. researchgate.net

Table 1: UV-Visible Spectroscopy Findings for this compound

Spectroscopic FeatureFinding for this compound (Hb G-Philadelphia)Source
Soret & Q-BandsNo unambiguous spectral differences compared to normal hemoglobin. researchgate.netresearchgate.net

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of proteins, such as the α-helical content of hemoglobin. univr.itjascoinc.com The far-UV CD spectrum (typically 190-250 nm) provides a quantitative estimate of α-helices, β-sheets, and random coil structures. univr.it

While specific studies utilizing Circular Dichroism for the analysis of this compound were not identified in the reviewed literature, related research using Fourier-transform infrared (FTIR) spectroscopy has provided some insight. FTIR analysis of samples with the Hemoglobin G-Philadelphia variant indicated slight differences in secondary structures—including α-helix, β-turns, and β-sheet content—when compared to normal hemoglobin. researchgate.net Although FTIR and CD are different techniques, this finding suggests that minor conformational changes in the secondary structure may be present in this compound. However, direct quantitative data from CD spectroscopy remains to be documented.

Table 2: Secondary Structure Analysis of this compound

Analytical TechniqueFindingsSource
Circular DichroismSpecific data for this compound not available in cited sources.
FTIR SpectroscopyIndicated slight differences in secondary structure compared to normal hemoglobin. researchgate.net

Resonance Raman Spectroscopy of the Heme Site

Resonance Raman (RR) spectroscopy is a highly specific vibrational technique that enhances the Raman signals of the heme group by using a laser excitation wavelength that matches one of the heme's electronic transitions. nih.govpnas.orgmdpi.com This allows for a detailed investigation of the heme's structure, including the iron's spin and oxidation states, and the integrity of the heme-globin linkage. nih.govmdpi.com

Despite its utility in characterizing heme proteins, no studies specifically applying Resonance Raman spectroscopy to the this compound variant were found in the reviewed scientific literature. Such an analysis could provide further details on the local heme environment and any subtle structural perturbations caused by the α68 Asn→Lys mutation.

Table 3: Resonance Raman Spectroscopy Findings for this compound

Technique ApplicationFindingsSource
Heme Site AnalysisData for this compound not available in cited sources.

Thermodynamic Stability and Denaturation Profiles of this compound

The thermodynamic stability of a protein refers to its resistance to unfolding or denaturation under stress, such as heat or chemical agents. mdpi.com This can be quantified by measuring parameters like the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. mdpi.com Unstable hemoglobin variants are often associated with clinical symptoms due to their tendency to precipitate within red blood cells. nih.govnih.gov

This compound (G-Philadelphia) is widely reported to be a stable hemoglobin variant. psu.edu This stability is evidenced by the absence of hematological abnormalities or clinical symptoms in individuals who are heterozygous for this variant. psu.edu Functional studies have shown that the α68 Asn→Lys substitution does not significantly alter the protein's functional properties, structural dynamics, or stability. nih.govresearchgate.net While this indicates normal thermodynamic stability, specific quantitative data from denaturation experiments, such as thermal or chemical denaturation curves and the corresponding thermodynamic parameters (e.g., Tm, ΔG), have not been documented in the reviewed literature.

Table 4: Stability Profile of this compound

ParameterDescriptionSource
Clinical ManifestationNo associated hematological abnormalities. psu.edu
Functional PropertiesReported as normal. nih.govpsu.edu
Overall StabilityConsidered a stable variant. psu.edu
Thermodynamic Data (Tm, ΔG)Not available in cited sources.

Pathomolecular Mechanisms and Cellular Consequences

Molecular Basis of Red Blood Cell Cellular Integrity Perturbations

The integrity and deformability of red blood cells (RBCs) are crucial for their passage through narrow capillaries and their function in oxygen transport. The unique biconcave shape and flexible membrane of RBCs are maintained by a complex cytoskeleton, primarily composed of spectrin, actin, and ankyrin, anchored to the cell membrane via proteins like Band 3 wfsahq.org. Hemoglobin, the main intracellular component of RBCs, interacts with these cytoskeletal elements and the cell membrane.

Perturbations in RBC integrity can arise from alterations in hemoglobin structure or stability. While specific detailed research findings on how Hemoglobin Guangzhou directly impacts the RBC membrane or cytoskeleton are not extensively available in the provided search results, general principles from studies on other hemoglobin variants and RBC biology are relevant. The interaction between hemoglobin and the N-terminal cytosolic domain of Band 3 protein is known to be regulated by the oxygenation state of hemoglobin, influencing the assembly of the metabolon complex on Band 3 and affecting metabolic fluxes within the RBC mdpi.comhaematologica.org. Deoxygenated hemoglobin has a higher affinity for the N-terminus of Band 3 compared to oxygenated hemoglobin haematologica.org. Disruptions in this interaction due to a hemoglobin variant could potentially affect the mechanical properties of the RBC membrane or alter the spatial organization of metabolic enzymes.

Potential for this compound Molecular Aggregation and Precipitation

Unstable hemoglobin variants are known to have altered solubility and a propensity for intracellular precipitation within red blood cells tandfonline.com. This precipitation can lead to the formation of Heinz bodies, which are aggregates of denatured hemoglobin attached to the inner surface of the red blood cell membrane. The formation of Heinz bodies can stiffen the red blood cell, reduce its deformability, and make it more susceptible to sequestration and destruction by macrophages in the spleen, contributing to hemolytic anemia.

Interaction with Intracellular Components and Metabolic Pathways at a Molecular Level

Hemoglobin interacts with various intracellular components and influences metabolic pathways within red blood cells. Beyond its primary role in oxygen transport, hemoglobin's interaction with the Band 3 protein plays a role in regulating glycolysis and the pentose (B10789219) phosphate (B84403) pathway, essential for maintaining cellular energy and redox balance mdpi.comhaematologica.org. The oxygenation state of hemoglobin acts as a signal that modulates its binding to Band 3, thereby influencing the activity and localization of glycolytic enzymes mdpi.comhaematologica.org.

Specific investigations into the molecular interactions of this compound with intracellular components and its effects on metabolic pathways were not detailed in the provided search results. However, based on the known interactions of normal hemoglobin, it is plausible that structural alterations in this compound could modify its binding affinity to Band 3 or other intracellular proteins, potentially disrupting the fine-tuning of metabolic fluxes within the red blood cell.

Studies on intracellular peptides derived from hemoglobin have also indicated potential roles in processes such as glucose uptake mdpi.com. This suggests that fragments or altered forms of hemoglobin variants might have unforeseen interactions or effects on cellular signaling or metabolic processes.

Further research specifically focused on the molecular interactions between this compound and key intracellular proteins, as well as comprehensive analyses of metabolic intermediates and enzyme activities in red blood cells containing this variant, would be necessary to fully elucidate its impact at a molecular level.

Molecular Epidemiology and Population Genetics of Hemoglobin Guangzhou

Advanced Methodologies for Hemoglobin Guangzhou Research

Molecular Genetic Screening and Diagnostic Techniques

Molecular genetic techniques are fundamental in identifying the specific genetic alteration responsible for Hemoglobin Guangzhou. These methods allow for the screening of individuals who may carry the variant and provide a definitive diagnosis.

Polymerase Chain Reaction (PCR)-Based Assays for HBA1 Gene Mutations

Polymerase Chain Reaction (PCR) is a widely used technique for amplifying specific DNA sequences, making it invaluable for detecting mutations in the HBA1 gene, which encodes the alpha-globin chain of hemoglobin. PCR-based assays can be designed to target the specific region of the HBA1 gene where the mutation causing this compound is located. Variations of PCR, such as Gap-PCR, are commonly used to detect common alpha-thalassemia mutations, including deletions that can be associated with or co-occur with hemoglobin variants. nih.govallenpress.comnih.gov While general PCR can indicate the presence of a mutation, more specific assays or subsequent sequencing are needed to identify the exact nature of the alteration.

DNA Sequencing Approaches (e.g., Sanger Sequencing, Next-Generation Sequencing)

DNA sequencing is essential for precisely identifying the nucleotide change in the HBA1 gene that results in this compound.

Sanger Sequencing: Traditionally, Sanger sequencing has been the gold standard for confirming specific point mutations and small insertions or deletions. nih.govnih.govjhas-bsh.comspandidos-publications.comsourcebioscience.com This method provides highly accurate sequence data for a targeted DNA region, making it suitable for verifying mutations identified through initial screening or for analyzing specific gene segments. sourcebioscience.com In the context of hemoglobin variants, Sanger sequencing can confirm the exact heterozygous substitution in the HBA gene. nih.gov

Next-Generation Sequencing (NGS): NGS technologies have revolutionized genetic analysis by enabling high-throughput sequencing of large DNA regions or even the entire genome. jhas-bsh.comspandidos-publications.com NGS can identify a wide range of genetic alterations, including single nucleotide variants (SNVs) and copy number variations (CNVs), simultaneously. jhas-bsh.comspandidos-publications.com This makes NGS a powerful tool for comprehensive screening of globin genes to detect known and potentially novel hemoglobin variants, including those that might be missed by targeted methods. allenpress.comjhas-bsh.com While NGS is increasingly used for thalassemia and hemoglobinopathy diagnosis due to its efficiency and cost-effectiveness, Sanger sequencing may still be used for confirmation of specific variants. nih.govjhas-bsh.com

Protein Biochemical Purification and Characterization

Beyond genetic analysis, biochemical techniques are crucial for isolating this compound from other hemoglobin types and characterizing its properties.

Chromatographic Techniques for Hemoglobin Variant Separation (e.g., Ion-Exchange Chromatography, HPLC)

Chromatographic methods are widely used to separate different hemoglobin variants based on differences in their charge or other chemical properties.

Ion-Exchange Chromatography: This technique separates proteins based on their net electrical charge at a specific pH. google.comnih.gov By using appropriate ion-exchange resins (anion or cation exchange) and elution gradients (e.g., pH or salt concentration), different hemoglobin variants with distinct isoelectric points can be separated. google.comumich.edu This method is effective for purifying specific hemoglobin species from complex mixtures. google.comnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation compared to traditional column chromatography. umich.edu Various modes of HPLC, including ion-exchange HPLC, are employed for the separation and quantification of hemoglobin variants. umich.eduCurrent time information in CN. This technique can provide detailed chromatograms showing the relative proportions of different hemoglobin fractions in a sample, aiding in the identification and characterization of variants like this compound. nih.gov

Isoelectric Focusing (IEF) for this compound Identification and Characterization

Isoelectric Focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge. creative-proteomics.comrevvity.comhelena.comariseinitiative.org Hemoglobin variants often have different amino acid compositions compared to normal hemoglobin, leading to altered pI values. IEF can separate different hemoglobin variants into distinct bands based on these subtle differences in charge. creative-proteomics.comrevvity.comhelena.com This makes IEF a valuable tool for screening and identifying hemoglobin variants, including those that may have similar electrophoretic mobility at alkaline or acidic pH. helena.com Specialized IEF kits and systems are available for hemoglobin analysis, allowing for the separation and visualization of various normal and abnormal hemoglobins. revvity.comhelena.com

Structural Determination Methodologies

Common methods for determining protein structure include:

X-ray Crystallography: This technique involves crystallizing the protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to reconstruct a 3D model of the protein's electron density, from which the atomic coordinates can be determined. This method can provide high-resolution structural information. ijcmas.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the structure of proteins, particularly smaller ones, in solution. It provides information about the distances and angles between atoms, which can be used to build a 3D structure. ijcmas.com

Cryo-Electron Microscopy (Cryo-EM): This technique involves freezing a solution of the protein and then imaging it with an electron microscope. Image processing of many individual particles can be used to generate a 3D reconstruction of the protein's structure. Cryo-EM is particularly useful for large protein complexes.

While the specific structural determination of this compound was not found in the search results, these methodologies represent the standard approaches that would be applied to elucidate the molecular architecture of a novel or variant hemoglobin.

Cryo-Electron Microscopy for Hemoglobin Complex Analysis

Cryo-electron microscopy (Cryo-EM) has emerged as a crucial tool for resolving the high-resolution structures of biological macromolecules, including proteins and protein complexes, often without the need for crystallization. This technique involves flash-freezing a sample in a thin layer of vitreous ice and imaging it with an electron microscope. Cryo-EM is particularly useful for studying the structures of large protein assemblies or proteins in different conformational states. It has been successfully applied to determine the structure of hemoglobin, even at high resolutions. For this compound, Cryo-EM could potentially provide structural information, especially if the variant exhibits altered assembly or interacts with other cellular components. However, specific research detailing the Cryo-EM analysis of this compound was not identified in the search results.

Functional Assays and Biophysical Measurements

Understanding the functional consequences of structural changes in hemoglobin variants like this compound requires specific assays that measure their oxygen-binding properties and kinetic behavior.

Kinetic Studies of Ligand Binding and Release

Kinetic studies of ligand binding and release provide detailed information about the rates at which hemoglobin binds and releases oxygen and other ligands (such as carbon monoxide or nitric oxide). These studies can reveal the molecular mechanisms underlying cooperative binding and how mutations affect the dynamics of ligand interaction. By measuring the association and dissociation rate constants for ligands binding to the different conformational states of hemoglobin (T and R states), researchers can gain insights into the energy barriers and pathways involved. For this compound, kinetic studies could elucidate how the alpha 64(E13)Asp->Gly substitution influences the rates of oxygen binding and release, contributing to its observed high oxygen affinity. Detailed kinetic data specifically for this compound was not available in the consulted literature.

Computational Approaches

Computational methods play an increasingly important role in complementing experimental studies of hemoglobin variants, allowing for the analysis of sequence data, prediction of structural impacts, and simulation of protein behavior.

Bioinformatics Tools for Sequence and Structure Analysis

Bioinformatics encompasses a range of computational tools and databases used to analyze biological data, including protein sequences and structures. For hemoglobin variants, bioinformatics tools can be used to:

Analyze the globin gene sequences to identify mutations.

Compare the sequence of this compound to normal hemoglobin and other variants to understand evolutionary relationships and identify conserved regions.

Predict the potential impact of the alpha 64(E13)Asp->Gly substitution on protein structure and stability using modeling and simulation techniques.

Access and analyze existing databases of hemoglobin variants (such as HbVar) to compare the properties of this compound with other known variants.

Bioinformatics analysis is a standard approach in the study of hemoglobin variants. While research in Guangzhou utilizes bioinformatics, specific detailed bioinformatics analyses focused explicitly on the sequence and structural implications of the alpha 64(E13)Asp->Gly mutation in this compound were not detailed in the provided search results.

Molecular Docking and Drug Design Simulations (if applicable to research tools)

Molecular docking and drug design simulations represent advanced computational methodologies widely employed in the study of protein-ligand interactions and the potential development of therapeutic agents. These techniques allow researchers to predict the preferred orientation (binding mode) of a ligand when bound to a protein and to estimate the binding affinity. This can provide valuable insights into the molecular mechanisms of action and guide the design of molecules with improved binding characteristics.

In the broader field of hemoglobin research, molecular docking and simulation studies have been utilized to investigate the interaction of various compounds with hemoglobin. For instance, these methods have been applied to explore the binding of small molecules like berberine (B55584) to bovine hemoglobin, identifying specific interaction sites such as the Arg-141 residue via hydrogen bonding and calculating binding energies. tandfonline.comresearchgate.netnih.govtandfonline.com Similarly, molecular docking and dynamics simulations have been used to study the interaction of tepotinib, a MET inhibitor, with human hemoglobin, identifying a primary binding site at the α1β2 interface involving residues like Trp 37, Arg 141, Thr 137, Lys 127, and Ser 131. nih.gov Computational approaches, including molecular docking, have also been explored in the context of identifying potential therapeutic compounds for other hemoglobinopathies, such as sickle cell disease, by screening for molecules that bind to specific sites on sickle cell hemoglobin. sinaweb.net

Future Research Trajectories and Broader Scientific Implications

Unexplored Molecular Mechanisms and Research Questions

The primary known molecular mechanism of Hemoglobin Guangzhou involves the α64(E13)Asp→Gly substitution. This change at the E13 position, located near the heme pocket, is predicted to reduce steric hindrance, leading to a substantial increase in oxygen-binding affinity. plos.orgunl.edu Functional studies have corroborated this prediction. plos.org However, several unexplored molecular mechanisms and research questions remain.

Integration of Multi-Omics Data for Comprehensive Understanding

While multi-omics studies are being conducted in the Guangzhou area to understand various health conditions and the molecular basis of hemoglobinopathies in general, specific multi-omics research focused solely on this compound has not been prominently reported in the provided search results. nih.govamegroups.orgresearchgate.netkoreascience.krjmb.or.kr However, integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, could provide a comprehensive understanding of the cellular and physiological impact of carrying the this compound variant.

Genomic analysis would confirm the specific mutation and potentially identify any co-inherited genetic factors that might influence its expression or phenotypic outcome. Transcriptomic studies could reveal alterations in gene expression pathways related to oxygen sensing, erythropoiesis, or cellular metabolism in individuals with this compound. Proteomic analysis could quantify the abundance of the variant hemoglobin chain and identify any changes in the levels of interacting proteins or enzymes. Metabolomic profiling could provide insights into metabolic adaptations or perturbations resulting from altered oxygen transport. Integrating these layers of data could help to build a systems-level understanding of how the α64(E13)Asp→Gly substitution influences cellular function and contributes to the observed phenotype, or lack thereof, in carriers.

Contribution of this compound Studies to General Principles of Protein Engineering and Function

Studies on this compound contribute to the general principles of protein engineering and function, particularly regarding the relationship between protein structure, amino acid substitutions, and functional properties like oxygen binding. The specific mutation in this compound, α64(E13)Asp→Gly, provides a clear example of how a single amino acid change at a critical position within the hemoglobin molecule can significantly alter its oxygen affinity. plos.orgunl.edu

This variant serves as a natural experiment that reinforces principles learned from studies of other hemoglobin variants and from deliberate protein engineering efforts. The E13 position is located in the E helix of the alpha-globin chain, near the heme group. The substitution of a negatively charged aspartic acid with a smaller, uncharged glycine (B1666218) residue at this position highlights the importance of subtle changes in the chemical environment and steric constraints within the heme pocket for modulating oxygen binding. plos.orgunl.edu Research on this compound, alongside other hemoglobin variants with altered oxygen affinity, helps to refine predictive models for understanding how specific mutations impact protein function and contributes to the broader knowledge base used in designing proteins with desired properties. plos.orgunl.edu

Potential for Developing Novel Molecular Tools and Research Reagents based on this compound Characteristics

The unique high-oxygen-affinity characteristic of this compound, resulting from the α64(E13)Asp→Gly substitution, presents potential, albeit largely unexplored in the provided literature, for the development of novel molecular tools and research reagents.

A hemoglobin variant with constitutively high oxygen affinity could theoretically be utilized in research to study cellular responses to altered oxygen availability or to investigate the mechanisms of oxygen sensing and signaling pathways. Engineered proteins incorporating the α64(E13)Asp→Gly substitution or similar modifications could serve as tools to probe the dynamics of oxygen exchange in artificial systems or to develop oxygen-sensitive probes. Furthermore, understanding the structural basis for the increased affinity could inform the design of novel oxygen-carrying molecules or therapeutic agents, although this is a long-term prospect and not directly supported by current research findings on this compound in the provided results. The rarity of this compound might also make it a valuable reference standard for the identification and characterization of other rare hemoglobin variants with similar electrophoretic mobility or functional alterations.

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